N5-((S)-1-Carboxy-2-hydroxyethyl)-L-glutamine 2,2,2-trifluoroacetate

Description

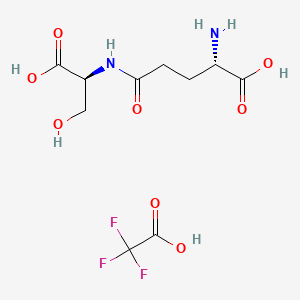

N5-((S)-1-Carboxy-2-hydroxyethyl)-L-glutamine 2,2,2-trifluoroacetate is a modified amino acid derivative featuring a glutamine backbone with a substituted carboxy-hydroxyethyl group at the N5 position and a trifluoroacetate (TFA) counterion. The TFA group enhances solubility in organic solvents, making it useful in peptide synthesis and biochemical research. Safety protocols emphasize avoiding heat, sparks, and ignition sources (P210), securing the compound from children (P102), and adhering to pre-use instructions (P103, P201, P202) .

The compound’s purity is standardized, and it is available in commercial quantities with region-specific pricing (Shanghai, Shenzhen, etc.) .

Properties

Molecular Formula |

C10H15F3N2O8 |

|---|---|

Molecular Weight |

348.23 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H14N2O6.C2HF3O2/c9-4(7(13)14)1-2-6(12)10-5(3-11)8(15)16;3-2(4,5)1(6)7/h4-5,11H,1-3,9H2,(H,10,12)(H,13,14)(H,15,16);(H,6,7)/t4-,5-;/m0./s1 |

InChI Key |

IWCWYLHMFSYEAM-FHAQVOQBSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CO)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C(CC(=O)NC(CO)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Glutamylserine (TFA) typically involves the reaction of glutamic acid with serine in the presence of trifluoroacetic acid. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production methods for A-Glutamylserine (TFA) are not extensively documented. the synthesis process generally follows similar principles as laboratory synthesis, with scaled-up reaction vessels and more stringent control over reaction parameters to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

A-Glutamylserine (TFA) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert A-Glutamylserine (TFA) into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of A-Glutamylserine (TFA), while reduction could produce reduced forms of the compound .

Scientific Research Applications

A-Glutamylserine (TFA) has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Biology: The compound is studied for its role in cellular processes and signaling pathways.

Industry: The compound is used in the development of pharmaceuticals and other industrial applications.

Mechanism of Action

The mechanism of action of A-Glutamylserine (TFA) involves its role as a calcium receptor activator. It interacts with calcium channels, modulating their activity and influencing various cellular processes. This interaction is crucial for its effects in research related to neurological disorders and metabolic diseases .

Comparison with Similar Compounds

Nα-Fmoc-L-glutamine

Key Differences :

- Structure: Nα-Fmoc-L-glutamine features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the α-amino position, whereas the target compound has a carboxy-hydroxyethyl group at the N5 position.

- Applications : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, while the carboxy-hydroxyethyl modification may serve specialized roles in peptide modification or metabolic studies.

- Stability : Fmoc-protected compounds require cold storage (0–6°C) for stability , whereas the target compound emphasizes thermal stability (avoiding heat sources) .

- Purity : Both compounds are >97% pure, but Nα-Fmoc-L-glutamine is priced at ¥10,000/25g , suggesting higher commercial demand.

N-Fmoc-L-glutamic acid 5-tert-butyl 1-pentafluorophenyl ester

Key Differences :

- Structure : This compound includes a pentafluorophenyl (PFP) ester and tert-butyl group, facilitating active ester chemistry for carboxyl activation. The target compound lacks such reactive groups.

- Function : The PFP ester is reactive in peptide coupling, whereas the TFA in the target compound primarily acts as a counterion.

- Storage : Requires refrigeration (0–6°C) due to labile ester groups , contrasting with the target compound’s ambient storage (with heat avoidance) .

N-(5-acetyl-6-ethyl-2,3-dihydro-1H-inden-2-yl)-2,2,2-trifluoroacetamide

Key Differences :

- Structure: A trifluoroacetamide derivative with an indene backbone, unrelated to amino acids. The target compound retains glutamine’s backbone.

- Applications : Likely used in pharmaceutical intermediates (e.g., kinase inhibitors), whereas the target compound is tailored for peptide research.

- Purity : 98% NLT purity , comparable to the target compound’s standardized purity .

Data Table: Comparative Overview

Research Findings and Functional Insights

- Solubility : The TFA counterion in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for peptide synthesis. This contrasts with Fmoc-protected analogs, which require dichloromethane or acetonitrile .

- Synthetic Utility : The carboxy-hydroxyethyl group may introduce steric hindrance or hydrogen-bonding capacity, differentiating it from Fmoc or tert-butyl-protected analogs.

- Safety : The target compound’s thermal sensitivity (P210) aligns with other TFA salts, whereas Fmoc derivatives prioritize cold storage to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.